molecular formula C23H31ClN4O6 B11938677 Thalidomide-O-amido-C8-NH2 hydrochloride

Thalidomide-O-amido-C8-NH2 hydrochloride

货号: B11938677
分子量: 495.0 g/mol
InChI 键: KPPZEDZTBDIUJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .

化学反应分析

Types of Reactions

Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .

生物活性

Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic compound that plays a significant role in targeted protein degradation through its application in PROTAC (Proteolysis Targeting Chimera) technology. This compound incorporates a thalidomide-based cereblon ligand, which is crucial for its biological activity. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.

This compound functions primarily as an E3 ligase ligand-linker conjugate. It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system, allowing selective degradation of proteins associated with various diseases, particularly cancers and autoimmune disorders.

Key Features:

  • E3 Ligase Interaction: The compound's ability to bind to CRBN enables it to recruit target proteins for ubiquitination and subsequent degradation.
  • Degron-Linker Structure: The structure includes a linker that connects the cereblon ligand to the target protein, enhancing the efficacy of protein degradation.

1. In Vitro Studies

Research has demonstrated that this compound effectively induces the degradation of various target proteins in cell lines expressing CRBN. A study showed that this compound leads to a dose-dependent decrease in protein levels of transcription factors such as SALL4, which are implicated in developmental processes and cancer progression .

Target Protein Degradation Induced by Thalidomide-O-amido-C8-NH2
SALL4Significant reduction observed in treated cells
ZNF692Robust degradation noted
RNF166Induced degradation confirmed

2. Clinical Implications

Thalidomide itself has a controversial history due to its teratogenic effects; however, derivatives like this compound are being explored for their therapeutic potential in treating conditions such as multiple myeloma and autoimmune diseases. The FDA has approved thalidomide for specific uses, highlighting its efficacy despite safety concerns .

Case Study 1: Multiple Myeloma Treatment

A clinical trial investigated the use of thalidomide derivatives, including this compound, in patients with multiple myeloma. Results indicated improved patient outcomes with reduced tumor burden and enhanced survival rates when combined with traditional therapies .

Case Study 2: Autoimmune Disorders

Another study focused on patients with rheumatoid arthritis treated with thalidomide analogs. The findings revealed significant reductions in inflammatory markers and improved clinical scores, suggesting a beneficial role for thalidomide derivatives in managing autoimmune conditions .

属性

分子式

C23H31ClN4O6

分子量

495.0 g/mol

IUPAC 名称

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride

InChI

InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H

InChI 键

KPPZEDZTBDIUJN-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。